molecular formula C10H9F2NO3 B11788594 4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole

Katalognummer: B11788594
Molekulargewicht: 229.18 g/mol
InChI-Schlüssel: JOXGUQRMICXKQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of difluoromethoxy and ethoxy substituents on the benzoxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxyphenol with difluoromethyl ether in the presence of a base, followed by cyclization with a suitable reagent to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can enhance the efficiency and sustainability of the production process . These methods are designed to minimize waste and reduce the environmental impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to various physiological effects. For example, oxazole derivatives have been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

Uniqueness

Compared to other oxazole derivatives, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes .

Eigenschaften

Molekularformel

C10H9F2NO3

Molekulargewicht

229.18 g/mol

IUPAC-Name

4-(difluoromethoxy)-2-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO3/c1-2-14-10-13-8-6(15-9(11)12)4-3-5-7(8)16-10/h3-5,9H,2H2,1H3

InChI-Schlüssel

JOXGUQRMICXKQH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=C(O1)C=CC=C2OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.